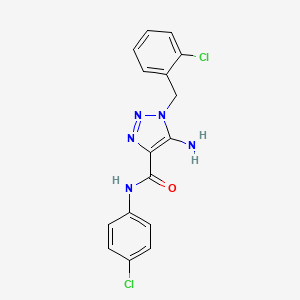![molecular formula C10H15NO B2694961 N-[(1R,2S)-2-[(1R,2R)-2-Methylcyclopropyl]cyclopropyl]prop-2-enamide CAS No. 2224362-94-9](/img/structure/B2694961.png)
N-[(1R,2S)-2-[(1R,2R)-2-Methylcyclopropyl]cyclopropyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R,2S)-2-[(1R,2R)-2-Methylcyclopropyl]cyclopropyl]prop-2-enamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MCPEP and is synthesized using a specific method that involves several steps. In
作用机制
The mechanism of action of MCPEP is not fully understood, but it is believed to involve the inhibition of viral replication and the modulation of DPP-4 activity. MCPEP has been shown to bind to the active site of DPP-4, thereby inhibiting its enzymatic activity. This results in the inhibition of glucose metabolism and insulin secretion, which can lead to the normalization of blood glucose levels in diabetic patients.
Biochemical and Physiological Effects:
MCPEP has been shown to have several biochemical and physiological effects, including the inhibition of viral replication, the modulation of DPP-4 activity, and the normalization of blood glucose levels in diabetic patients. Additionally, MCPEP has been shown to have anti-inflammatory and immunomodulatory properties, which may be useful in the treatment of inflammatory disorders and autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of MCPEP is its potent antiviral activity, which makes it a potential therapeutic agent for the treatment of viral infections. Additionally, its ability to inhibit DPP-4 activity makes it a potential therapeutic agent for the treatment of type 2 diabetes. However, MCPEP has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research and development of MCPEP. One potential direction is the optimization of its synthesis method to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of MCPEP and its potential applications in the treatment of viral infections and type 2 diabetes. Finally, the development of novel derivatives of MCPEP with improved pharmacological properties may lead to the discovery of new therapeutic agents for various diseases.
合成方法
The synthesis of MCPEP involves several steps, starting with the reaction of 2-methylcyclopropylmagnesium bromide with 2-bromoacrylonitrile. The resulting product is then treated with lithium diisopropylamide (LDA) to form the corresponding enolate, which is then reacted with N-propargyl-2-pyrrolidone to yield MCPEP. This synthesis method has been extensively studied and optimized to produce high yields of MCPEP.
科学研究应用
MCPEP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to possess potent antiviral activity against several viruses, including HIV-1, HCV, and influenza A virus. Additionally, MCPEP has been shown to inhibit the activity of the enzyme dipeptidyl peptidase 4 (DPP-4), which is involved in the regulation of glucose metabolism and insulin secretion. This makes MCPEP a potential therapeutic agent for the treatment of type 2 diabetes.
属性
IUPAC Name |
N-[(1R,2S)-2-[(1R,2R)-2-methylcyclopropyl]cyclopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-10(12)11-9-5-8(9)7-4-6(7)2/h3,6-9H,1,4-5H2,2H3,(H,11,12)/t6-,7-,8+,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGYXTNDLLKFII-LURQLKTLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2CC2NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1[C@@H]2C[C@H]2NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2694878.png)
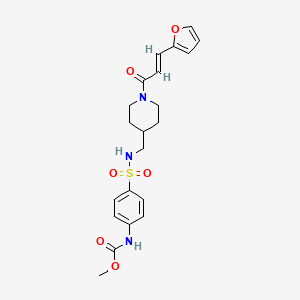
![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2694882.png)
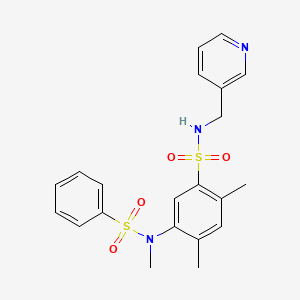

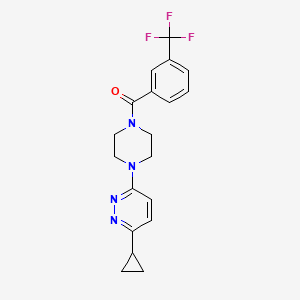
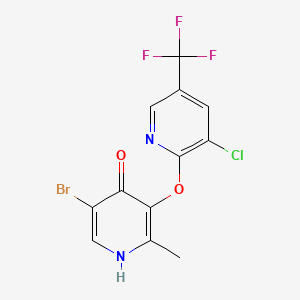

![N-methyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2694890.png)
![4-Tert-butyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2694893.png)
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2694895.png)
![3-(2-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2694897.png)

